Cas no 2138519-01-2 (2-(aminooxy)-N-1-(azetidin-3-yl)-1H-pyrazol-5-yl-2-cyclopropylacetamide)

2-(aminooxy)-N-1-(azetidin-3-yl)-1H-pyrazol-5-yl-2-cyclopropylacetamide Chemical and Physical Properties
Names and Identifiers
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- 2-(aminooxy)-N-1-(azetidin-3-yl)-1H-pyrazol-5-yl-2-cyclopropylacetamide
- EN300-1131288
- 2138519-01-2
- 2-(aminooxy)-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-2-cyclopropylacetamide
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- Inchi: 1S/C11H17N5O2/c12-18-10(7-1-2-7)11(17)15-9-3-4-14-16(9)8-5-13-6-8/h3-4,7-8,10,13H,1-2,5-6,12H2,(H,15,17)
- InChI Key: MHFOFFBBIVQSLS-UHFFFAOYSA-N
- SMILES: O(C(C(NC1=CC=NN1C1CNC1)=O)C1CC1)N
Computed Properties
- Exact Mass: 251.13822480g/mol
- Monoisotopic Mass: 251.13822480g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 319
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.5
- Topological Polar Surface Area: 94.2Ų
2-(aminooxy)-N-1-(azetidin-3-yl)-1H-pyrazol-5-yl-2-cyclopropylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1131288-10.0g |
2-(aminooxy)-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-2-cyclopropylacetamide |
2138519-01-2 | 10g |
$6082.0 | 2023-06-09 | ||
Enamine | EN300-1131288-5.0g |
2-(aminooxy)-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-2-cyclopropylacetamide |
2138519-01-2 | 5g |
$4102.0 | 2023-06-09 | ||
Enamine | EN300-1131288-1g |
2-(aminooxy)-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-2-cyclopropylacetamide |
2138519-01-2 | 95% | 1g |
$1414.0 | 2023-10-26 | |
Enamine | EN300-1131288-10g |
2-(aminooxy)-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-2-cyclopropylacetamide |
2138519-01-2 | 95% | 10g |
$6082.0 | 2023-10-26 | |
Enamine | EN300-1131288-0.05g |
2-(aminooxy)-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-2-cyclopropylacetamide |
2138519-01-2 | 95% | 0.05g |
$1188.0 | 2023-10-26 | |
Enamine | EN300-1131288-0.25g |
2-(aminooxy)-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-2-cyclopropylacetamide |
2138519-01-2 | 95% | 0.25g |
$1300.0 | 2023-10-26 | |
Enamine | EN300-1131288-1.0g |
2-(aminooxy)-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-2-cyclopropylacetamide |
2138519-01-2 | 1g |
$1414.0 | 2023-06-09 | ||
Enamine | EN300-1131288-0.5g |
2-(aminooxy)-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-2-cyclopropylacetamide |
2138519-01-2 | 95% | 0.5g |
$1357.0 | 2023-10-26 | |
Enamine | EN300-1131288-0.1g |
2-(aminooxy)-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-2-cyclopropylacetamide |
2138519-01-2 | 95% | 0.1g |
$1244.0 | 2023-10-26 | |
Enamine | EN300-1131288-2.5g |
2-(aminooxy)-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-2-cyclopropylacetamide |
2138519-01-2 | 95% | 2.5g |
$2771.0 | 2023-10-26 |
2-(aminooxy)-N-1-(azetidin-3-yl)-1H-pyrazol-5-yl-2-cyclopropylacetamide Related Literature
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330
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4. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
Additional information on 2-(aminooxy)-N-1-(azetidin-3-yl)-1H-pyrazol-5-yl-2-cyclopropylacetamide
Research Brief on 2-(aminooxy)-N-1-(azetidin-3-yl)-1H-pyrazol-5-yl-2-cyclopropylacetamide (CAS: 2138519-01-2)
In recent years, the compound 2-(aminooxy)-N-1-(azetidin-3-yl)-1H-pyrazol-5-yl-2-cyclopropylacetamide (CAS: 2138519-01-2) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique azetidine and pyrazole moieties, has shown promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions and enzyme inhibition. The following research brief synthesizes the latest findings related to this compound, highlighting its chemical properties, biological activities, and potential clinical applications.
The primary focus of recent studies has been on elucidating the molecular mechanisms underlying the biological activity of 2-(aminooxy)-N-1-(azetidin-3-yl)-1H-pyrazol-5-yl-2-cyclopropylacetamide. Researchers have employed advanced techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy to determine its three-dimensional structure and binding affinity to target proteins. These structural insights have been instrumental in understanding its role as a potential inhibitor of key enzymes involved in inflammatory and oncogenic pathways.
One of the most notable findings is the compound's ability to selectively inhibit the activity of certain kinases, which are critical regulators of cell signaling pathways. In vitro and in vivo studies have demonstrated its efficacy in reducing tumor growth and inflammation, making it a candidate for further development in oncology and autoimmune diseases. Additionally, its pharmacokinetic properties, including bioavailability and metabolic stability, have been evaluated, with results suggesting favorable profiles for oral administration.
Despite these promising results, challenges remain in optimizing the compound's specificity and minimizing off-target effects. Current research is focused on structural modifications to enhance its therapeutic index and reduce potential toxicity. Collaborative efforts between academic institutions and pharmaceutical companies are underway to advance this compound through preclinical and clinical trials, with the aim of translating these findings into viable therapeutic options.
In conclusion, 2-(aminooxy)-N-1-(azetidin-3-yl)-1H-pyrazol-5-yl-2-cyclopropylacetamide represents a compelling area of research in chemical biology and drug discovery. Its unique structural features and biological activities offer a foundation for developing novel therapeutics. Continued investigation into its mechanisms of action and optimization of its pharmacological properties will be critical in realizing its full potential in clinical applications.
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